molecular formula C4H2Br2N2O3 B1329663 5,5-Dibromobarbituric acid CAS No. 511-67-1

5,5-Dibromobarbituric acid

Cat. No. B1329663
CAS RN: 511-67-1
M. Wt: 285.88 g/mol
InChI Key: AMATXUCYHHHHHB-UHFFFAOYSA-N
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Description

5,5-Dibromobarbituric acid is a brominated derivative of barbituric acid, which is known for its utility in the bromination of saturated and α,β-unsaturated aldehydes and keto compounds . This compound serves as a reagent in various chemical reactions, including the synthesis of other barbituric acid derivatives.

Synthesis Analysis

The synthesis of 5,5-dibromobarbituric acid is not directly described in the provided papers. However, a related synthesis involves the reaction of barbituric acids with bromine to produce brominated derivatives such as 5-bromobarbituric acid . This process may involve a disproportionation reaction between barbituric acid and dibromobarbituric acid. Additionally, the synthesis of 5-alkyl/arylidenebarbituric acids is achieved through a domino reaction catalyzed by FeCl3·6H2O, starting from 6-aminouracils .

Molecular Structure Analysis

The molecular structure of 5,5-dibromobarbituric acid itself is not detailed in the provided papers. However, the structure of a related compound, 5-(isopropylidene)-2-thiobarbituric acid, has been characterized using X-ray crystallography, revealing a monoclinic system with specific geometric parameters . This information suggests that barbituric acid derivatives can adopt well-defined crystal structures, which may also be true for 5,5-dibromobarbituric acid.

Chemical Reactions Analysis

5,5-Dibromobarbituric acid is employed as a brominating agent for various carbonyl compounds . The reactivity of barbituric acid derivatives is further exemplified by the synthesis of 5-(indolyl-3-methylidyne)(thio) barbituric acids through Knoevenagel condensation , and the transformation of aminobarbituric acids to hydantoins under base-catalyzed conditions . These reactions highlight the versatility of barbituric acid derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5-dibromobarbituric acid are not explicitly discussed in the provided papers. However, the physicochemical properties of related barbituric acid derivatives have been studied, including their spectroscopic data and thermal stability . For instance, 5-(isopropylidene)-2-thiobarbituric acid is thermally stable up to 230.0 °C and melts with decomposition at 261.4 °C . These properties are crucial for understanding the behavior of barbituric acid derivatives in various chemical environments.

Scientific Research Applications

Synthesis of Novel Compounds

  • 5,5-Dibromobarbituric acid has been utilized in the synthesis of novel compounds. A study by Ingle et al. (2006) demonstrated its use in synthesizing galactopyranosyl-derived spiro barbiturates with antibacterial and antifungal activities (Ingle et al., 2006).

Crystal Structure Analysis

  • Gelbrich et al. (2016) researched the crystal structure of the methanol hemisolvate of 5,5-dibromobarbituric acid, revealing its hydrogen-bonded layer structure and providing insights into the conformation and bond lengths in barbituric acids (Gelbrich et al., 2016).

Antibacterial and Antifungal Activities

  • Another study by Ingle et al. (2009) found that 5,5-dibromobarbituric acid derivatives exhibited antibacterial and antifungal properties, highlighting its potential in pharmaceutical applications (Ingle et al., 2009).

Chemical Exchange Saturation Transfer in MRI

  • Ward et al. (2000) discussed the potential of 5,5-dibromobarbituric acid in Magnetic Resonance Imaging (MRI) as a chemical exchange saturation transfer (CEST) contrast agent, emphasizing its use in advanced imaging techniques (Ward et al., 2000).

Biochemical Mechanisms in Antibiotic Production

  • Mejía et al. (2003) investigated the role of barbituric acid derivatives in stimulating antibiotic production, providing insights into its biochemical applications in microbial processes (Mejía et al., 2003).

Pharmaceutical and Biological Activity

  • A study by Osman et al. (2020) showed the potential of barbituric acid derivatives as PARP1 inhibitors, suggesting their use in cancer therapy (Osman et al., 2020).

Safety And Hazards

5,5-Dibromobarbituric acid is classified as a skin corrosive and eye damage hazard (Category 1B, H314) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Relevant Papers A paper titled “Barbiturates with hydrogen-bonded layer and framework structures” discusses the N–H⋯O C bonded structures for 5,5-substituted derivatives of barbituric acid, which are distinct from the eight fundamental types that have been previously described .

properties

IUPAC Name

5,5-dibromo-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMATXUCYHHHHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199107
Record name 5,5-Dibromobarbituric acid
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Molecular Weight

285.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dibromobarbituric acid

CAS RN

511-67-1
Record name 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5,5-Dibromobarbituric acid
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Record name 5,5-Dibromobarbituric acid
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Record name 5,5-Dibromobarbituric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
T Gelbrich, DE Braun, S Oberparleiter… - Crystals, 2016 - mdpi.com
The crystal structure of the methanol hemisolvate of 5,5-dibromobarbituric acid (1MH) displays an H-bonded layer structure which is based on N–H∙∙∙O=C, N–H∙∙∙O(MeOH) and (MeOH)O…
Number of citations: 3 www.mdpi.com
EC Taylor Jr, WW Paudler, CK Cain - The Journal of Organic …, 1955 - ACS Publications
Illinois] THE REACTION OF 5,5-DIHALOBARBITURIC ACIDS Page 1 [Contribution from the Baker Laboratory of Chemistry, Cornell University, and Noyes Chemical Laboratory, …
Number of citations: 15 pubs.acs.org
MCR Franssen, JD Jansma, HC Van der Plas… - Bioorganic …, 1988 - Elsevier
Barbituric acid, 1-methyl- and 1,3-dimethylbarbituric acid, some of its 5-phenyl derivatives, and 5-chlorobarbituric acid are presented as new substrates for the bromoperoxidase isolated …
Number of citations: 24 www.sciencedirect.com
TB Johnson - Journal of the American Chemical Society, 1940 - ACS Publications
Among the many heterocyclic compounds of the pyrimidine type, which have played an important part in expanding our knowledge of organic reactions of biochemical interest, is the …
Number of citations: 7 pubs.acs.org
RD Hotchkiss, TB Johnson - Journal of the American Chemical …, 1936 - ACS Publications
When A. von Baeyer reported in 1864 the prepa-ration of barbituric acid, he described, among its other properties, its conversion by heat into an insoluble new acid, bibarbituric acid. 2 …
Number of citations: 7 pubs.acs.org
T ADACHI, A TANIMURA, M ASAHINA - The Journal of vitaminology, 1963 - jstage.jst.go.jp
Uracil-4 (6)-carboxylic acid or orotic acid has been known to be an important inter mediate in the biosynthesis of nucleic acid. In recent years, orotic acid is contained in many …
Number of citations: 128 www.jstage.jst.go.jp
D Nightingale, LC Morris - Journal of the American Chemical …, 1936 - ACS Publications
—N—C= 0 It reacts with aniline or dimethylaniline to form monobromobarbituric acid and p-bromoaniline or p-bromodimethylaniline, respectively. 3 With thio-urea it forms …
Number of citations: 2 pubs.acs.org
JA Zerkowski, JC MacDonald… - Chemistry of …, 1994 - ACS Publications
Five crystal structures of hydrogen-bonded complexes (Ar-(p-iodophenyl)-Ar/-(p-cyanophenyl)-melamine-barbital, iV^ V'-diphenylmelamine* 5, 5-dimethylbarbituric acid, 2-amino-4-((m-…
Number of citations: 126 pubs.acs.org
T Gelbrich, D Rossi, CA Häfele, UJ Griesser - CrystEngComm, 2011 - pubs.rsc.org
Four N–H⋯OC bonded structures for 5,5-substituted derivatives of barbituric acid are reported, which are distinct from the eight fundamental types that have been previously described. …
Number of citations: 21 pubs.rsc.org
GG Stoner, G Dougherty - Journal of the American Chemical …, 1941 - ACS Publications
Ethyl cyanomalonate, ethyl dicyanoace-tate and methyl dicyanoacetate failed to con-dense with urea(or thiourea) in the presence of sodium ethylate to give the nitrile and 4-imidoni-trile…
Number of citations: 7 pubs.acs.org

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